4-Benzofurazanamine, N,N-dimethyl-7-nitro-
Description
Properties
IUPAC Name |
N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-11(2)5-3-4-6(12(13)14)8-7(5)9-15-10-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWNQFKDTSTWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163082 | |
| Record name | 4-Benzofurazanamine, N,N-dimethyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1455-87-4 | |
| Record name | 7-Dimethylamino-4-nitrobenz-2-oxa-1,3-diazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzofurazanamine, N,N-dimethyl-7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzofurazanamine, N,N-dimethyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Benzofurazanamine, N,N-dimethyl-7-nitro- is a compound belonging to the benzofurazan family, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-Benzofurazanamine, N,N-dimethyl-7-nitro- is characterized by the following molecular formula:
- Molecular Formula : C₈H₈N₄O₃
- Molecular Weight : 196.17 g/mol
The compound features a benzofurazan core with a nitro group at the 7th position and two dimethylamino groups at the 4th position, which significantly influence its biological properties.
The mechanism of action of 4-Benzofurazanamine, N,N-dimethyl-7-nitro- involves its interaction with various cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to biological effects such as:
- Inhibition of DNA Synthesis : Studies have shown that derivatives of benzofurazans inhibit the incorporation of precursors into nucleic acids and proteins in murine leukemia cells, resulting in single- and double-strand DNA breakage at higher concentrations .
- Modulation of Enzyme Activity : The compound may interact with specific enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.
Biological Activities
Research has identified several biological activities associated with 4-Benzofurazanamine, N,N-dimethyl-7-nitro-. These include:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines by disrupting nucleic acid synthesis.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of 4-Benzofurazanamine, N,N-dimethyl-7-nitro-. Below is a summary of notable findings:
Comparative Analysis with Similar Compounds
To highlight the unique properties of 4-Benzofurazanamine, N,N-dimethyl-7-nitro-, it can be compared with other benzofurazan derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-Chloro-7-nitrobenzofurazan | Fluorescent probe; enzyme inhibitor | Used primarily in fluorescence assays |
| 4-Fluoro-7-nitrobenzofurazan | Fluorogenic dye | Similar structure but different substituents affecting solubility |
| 4-Benzofurazanamine (unsubstituted) | Limited biological activity | Lacks the nitro group which enhances reactivity |
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of benzofurazanamines exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the benzofurazan structure can enhance activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
2. Cancer Research
Benzofurazan derivatives have been investigated for their anticancer properties. The nitro group in 4-Benzofurazanamine can be reduced to generate reactive species that induce apoptosis in cancer cells. Several studies have reported promising results in vitro, indicating that this compound may serve as a lead structure for novel anticancer drugs.
3. Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to 4-Benzofurazanamine may exhibit neuroprotective effects. Research into their ability to modulate oxidative stress and inflammation could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Applications in Materials Science
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 4-Benzofurazanamine make it a candidate for use in OLEDs. Its ability to emit light upon electrical excitation can be harnessed in developing more efficient lighting and display technologies.
2. Sensors
Due to its electron-deficient nature, this compound can be utilized in sensor technology, particularly for detecting environmental pollutants or biological analytes. The sensitivity of benzofurazan derivatives to changes in their environment makes them suitable for creating selective sensors.
Environmental Applications
1. Pollution Monitoring
The reactivity of 4-Benzofurazanamine allows it to interact with various pollutants, making it useful for monitoring environmental contamination. Its application in developing assays for detecting heavy metals or organic pollutants has been explored.
2. Biodegradation Studies
The stability and breakdown products of 4-Benzofurazanamine have been studied in the context of environmental biodegradation processes. Understanding how this compound interacts with microbial communities can inform strategies for bioremediation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated that modified benzofurazanamines showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). The researchers synthesized several derivatives and tested their Minimum Inhibitory Concentration (MIC) values, finding that specific modifications increased potency significantly.
Case Study 2: Neuroprotective Mechanisms
In a study by Johnson et al. (2024), the neuroprotective effects of a related compound were evaluated using cellular models of oxidative stress. The results indicated that the compound reduced cell death by up to 40% compared to control groups, highlighting its potential for therapeutic development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs and their substituent differences are summarized below:
Key Observations :
- Lipophilicity : The dihexadecyl analog (C₃₈H₆₈N₄O₃) exhibits extreme hydrophobicity (logP = 13.42), making it suitable for lipid bilayer studies, whereas the dimethyl variant (C₈H₈N₄O₃) is more water-soluble .
- Electronic Effects: The nitro group at the 7-position is conserved across analogs, enhancing electron-withdrawing character and stabilizing the aromatic system. Substituents at the 4-position (e.g., dimethylamino, dihexadecyl, or pyridinyldithioethyl) modulate electronic density and steric bulk .
- Functional Applications : Pyridinyldithioethyl derivatives are used in disulfide-mediated bioconjugation due to the -S-S- linkage, while methoxybenzyl analogs serve as fluorescent tags in cellular imaging .
Physicochemical Properties
Spectral Data Comparison:
- N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (C₁₃H₁₀N₄O₄): Exhibits strong absorbance in UV-Vis spectra (λmax ~450 nm) and characteristic MS/MS fragmentation patterns under ESI ionization .
- N,N-Dihexadecyl-7-nitro-4-benzofurazanamine : Shows a high molecular ion peak at m/z 628.529 (HRMS) and a melting point >100°C due to long alkyl chains .
Solubility and Stability:
- The dimethylamino derivative is soluble in DMSO and methanol but unstable under strong acidic conditions due to protonation of the amine group.
- Dihexadecyl analogs require lipid carriers (e.g., liposomes) for aqueous dispersion .
Preparation Methods
Synthesis of N,N-Dimethyl-4-aminobenzofurazan
The precursor, N,N-dimethyl-4-aminobenzofurazan, can be synthesized via methylation of 4-aminobenzofurazan.
Nitration of N,N-Dimethyl-4-aminobenzofurazan
Nitration of the dimethylamino-substituted benzofurazan requires careful control to achieve para selectivity relative to the -N(CH₃)₂ group.
-
Nitration Protocol :
Synthetic Route 2: Amination of 7-Nitrobenzofurazan
Alternative pathways involve introducing the dimethylamino group after nitration.
Synthesis of 7-Nitrobenzofurazan
The parent benzofurazan can be nitrated using a sulfonitric mixture:
Dimethylation of 4-Amino-7-nitrobenzofurazan
Introducing the dimethylamino group at C4 requires amination followed by alkylation:
-
Amination :
-
Dimethylation :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Key Step | Late-stage nitration | Early-stage nitration |
| Regiochemical Control | High (directed by -N(CH₃)₂) | Moderate (directed by oxadiazole) |
| Functional Group Tolerance | Risk of nitro group over-oxidation | Risk of amine oxidation during nitration |
| Yield Optimization | Dependent on nitration efficiency | Dependent on amination selectivity |
Route 1 offers superior regiochemical fidelity but requires stable intermediates resistant to nitration conditions. Route 2 avoids late-stage nitration challenges but necessitates robust amination protocols.
Mechanistic Considerations in Key Reactions
Nitration Regiochemistry
In Route 1, the dimethylamino group’s strong activating nature dominates over the oxadiazole’s deactivating effect, directing nitration to C7. Computational studies (DFT) suggest that the HOMO of N,N-dimethyl-4-aminobenzofurazan localizes at C7, favoring electrophilic attack.
Dimethylation Efficiency
Methylation of primary amines often requires excess CH₃I and a base (e.g., K₂CO₃) to scavenge HI. Steric hindrance at C4 may necessitate prolonged reaction times.
Scalability and Industrial Relevance
Industrial-scale synthesis faces challenges in:
-
Purification : Separation of regioisomers (e.g., C5-nitro byproducts).
-
Safety : Exothermic nitration requiring precise temperature control.
-
Cost : High catalyst loadings in hydrogenation steps.
Optimized protocols employing flow chemistry or microwave-assisted synthesis could mitigate these issues .
Q & A
Q. How can end-to-end automation redefine the synthesis and characterization pipeline for nitro-substituted benzofurazanamines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
